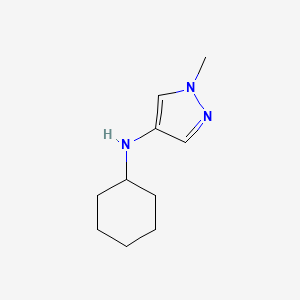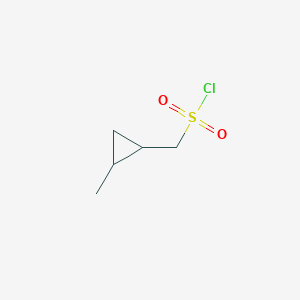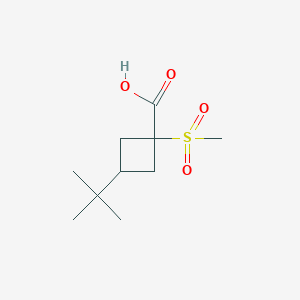![molecular formula C11H19NO B13276334 3-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propan-1-ol](/img/structure/B13276334.png)
3-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({Bicyclo[221]hept-5-en-2-ylmethyl}amino)propan-1-ol is a compound that features a bicyclic structure, specifically a norbornene moiety, attached to an amino alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propan-1-ol typically involves the reaction of norbornene derivatives with appropriate amines and alcohols. One common method involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with propylene oxide under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, forming new amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various amides or esters.
Scientific Research Applications
3-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers with unique mechanical properties.
Mechanism of Action
The mechanism of action of 3-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, potentially inhibiting or activating biological pathways. The amino alcohol moiety can participate in hydrogen bonding and other interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride: Another norbornene derivative with different functional groups.
2-Azabicyclo[2.2.1]hept-5-en-3-one: A compound with a similar bicyclic structure but different functional groups.
[Bicyclo[2.2.1]hept-5-en-2-yl]triethoxysilane: A norbornene derivative with silane functional groups.
Uniqueness
What sets 3-({Bicyclo[221]hept-5-en-2-ylmethyl}amino)propan-1-ol apart is its combination of a norbornene structure with an amino alcohol moiety
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]hept-5-enylmethylamino)propan-1-ol |
InChI |
InChI=1S/C11H19NO/c13-5-1-4-12-8-11-7-9-2-3-10(11)6-9/h2-3,9-13H,1,4-8H2 |
InChI Key |
WDBJFHAHQHPAEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)CNCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13276305.png)
![N-[1-(Furan-2-yl)ethyl]-6-methylpyridin-3-amine](/img/structure/B13276307.png)
![1-[5-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13276310.png)
![2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B13276318.png)


![3-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13276339.png)
amine](/img/structure/B13276354.png)

